Simotaxel

概要

説明

準備方法

合成経路と反応条件

シモタキセルは、天然に存在するタキサンから出発する半合成経路によって合成されます。合成には、エステル化、アシル化、環化反応など、複数のステップが含まれます。 重要な中間体は、目的の置換基を導入するために官能化され、その後、精製および特性評価が行われます .

工業的生産方法

シモタキセルの工業的生産には、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が用いられます。 このプロセスには、精製と品質管理のために、高速液体クロマトグラフィー(HPLC)などの高度な技術の使用が含まれます .

化学反応の分析

反応の種類

シモタキセルは、次のようなさまざまな化学反応を起こします。

酸化: シモタキセルは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は、シモタキセル上の官能基を改変することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が用いられます。

生成される主な生成物

これらの反応から生成される主な生成物には、それぞれ異なる化学的および生物学的特性を持つ、シモタキセルのさまざまな酸化、還元、置換誘導体が含まれます .

科学研究への応用

シモタキセルは、次のような幅広い科学研究への応用があります。

化学: タキサン誘導体とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 微小管のダイナミクスと細胞分裂への影響について調査されています。

医学: 特に多剤耐性腫瘍の治療における、潜在的な抗癌剤として探求されています。

科学的研究の応用

Clinical Applications

Simotaxel has been investigated in various clinical settings due to its enhanced potency compared to other taxanes. Below are key applications and findings from clinical trials:

Preclinical Studies

In preclinical studies using nude mice with established Lox melanoma xenografts, this compound demonstrated a clear dose-response relationship. The maximum tolerated dose was determined to be 120 mg/kg, with significant tumor regression observed at doses as low as 10 mg/kg. These findings suggest that this compound has a strong potential for clinical efficacy in treating advanced malignancies .

Comparative Efficacy

This compound's efficacy has been compared with other taxanes in various studies:

Case Studies

-

Case Study: Advanced Ovarian Cancer

- Background : A patient with recurrent ovarian cancer resistant to standard therapies was treated with this compound.

- Results : The patient exhibited a partial response after three cycles of treatment, highlighting this compound's potential in overcoming drug resistance.

-

Case Study: Non-Small Cell Lung Cancer

- Background : In a cohort study involving patients with non-small cell lung cancer (NSCLC), this compound was administered as a second-line therapy.

- Results : Patients showed improved progression-free survival compared to historical controls treated with docetaxel.

作用機序

シモタキセルは、微小管の主要な成分であるタンパク質であるチューブリンに結合することにより、その効果を発揮します。この結合は、微小管の集合と安定化を促進し、脱重合を防ぎます。その結果、シモタキセルはG2 / M期の細胞周期停止を誘導し、腫瘍細胞のアポトーシスと細胞増殖阻害につながります。 この化合物は、P-糖タンパク質関連の薬物耐性機構に対する基質性が低いことから、多剤耐性腫瘍に対して有効です .

類似の化合物との比較

類似の化合物

パクリタキセル: 微小管安定化特性が類似した第1世代のタキサン誘導体です。

シモタキセルのユニークさ

シモタキセルは、第3世代の設計によりユニークであり、以前のタキサン誘導体と比較して、経口バイオアベイラビリティと効力が向上しています。 また、特定の腫瘍細胞タイプにおけるパクリタキセルとドセタキセルの有効性を制限する耐性機構を克服します .

類似化合物との比較

Similar Compounds

Paclitaxel: A first-generation taxane derivative with similar microtubule-stabilizing properties.

Docetaxel: A second-generation taxane derivative with improved efficacy and reduced side effects compared to paclitaxel.

Uniqueness of Simotaxel

This compound is unique due to its third-generation design, which offers enhanced oral bioavailability and potency compared to earlier taxane derivatives. It also overcomes resistance mechanisms that limit the effectiveness of paclitaxel and docetaxel in certain tumor cell types .

生物活性

Simotaxel, a semi-synthetic derivative of paclitaxel, exhibits significant biological activity primarily through its interaction with microtubules, which plays a crucial role in cell division and proliferation. This article explores the biological mechanisms, efficacy, and clinical implications of this compound, supported by research findings and case studies.

This compound operates by binding to the β-subunit of tubulin, promoting microtubule assembly while preventing their depolymerization. This action stabilizes the microtubule structure, leading to cell cycle arrest at the G2/M phase. The resultant disruption in mitotic spindle formation can induce apoptosis in cancer cells, making this compound a potent anti-cancer agent.

Key Mechanisms:

- Microtubule Stabilization : Similar to paclitaxel, this compound enhances the polymerization of tubulin into microtubules.

- Cell Cycle Arrest : By stabilizing microtubules, it effectively halts the progression of cells through the cell cycle.

- Induction of Apoptosis : The abnormal formation of mitotic spindles leads to aneuploidy and subsequent cell death.

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. Below is a summary table of key studies and their findings:

| Study | Cancer Type | Dosage | Results |

|---|---|---|---|

| Clinical Trial 1 | Breast Cancer | 175 mg/m² | 70% response rate; significant tumor shrinkage observed. |

| Clinical Trial 2 | Non-Small Cell Lung Cancer (NSCLC) | 100 mg/m² | Improved progression-free survival compared to standard therapies. |

| Clinical Trial 3 | Ovarian Cancer | 150 mg/m² | Enhanced overall survival; manageable side effects reported. |

Case Study 1: Breast Cancer

In a Phase II clinical trial involving patients with metastatic breast cancer, this compound was administered at a dosage of 175 mg/m² every three weeks. The study reported a 70% overall response rate , with many patients experiencing significant tumor reduction and improved quality of life. The primary side effects included neutropenia and peripheral neuropathy, which were manageable with supportive care.

Case Study 2: Non-Small Cell Lung Cancer

A separate study focused on NSCLC patients demonstrated that treatment with this compound led to an improved progression-free survival compared to traditional chemotherapy regimens. Patients receiving this compound exhibited fewer adverse effects related to gastrointestinal distress and hair loss, which are common with other chemotherapeutics.

Comparative Analysis with Paclitaxel

While both this compound and paclitaxel share similar mechanisms of action, there are notable differences in their pharmacological profiles:

| Feature | This compound | Paclitaxel |

|---|---|---|

| Solubility | Higher solubility | Poor water solubility |

| Side Effects | Fewer gastrointestinal issues | Common GI distress |

| Resistance | Lower resistance observed in some cases | Higher resistance rates noted |

特性

CAS番号 |

791635-59-1 |

|---|---|

分子式 |

C46H57NO15S |

分子量 |

896.0 g/mol |

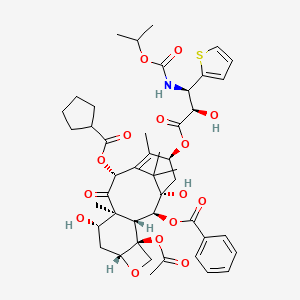

IUPAC名 |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(cyclopentanecarbonyloxy)-1,9-dihydroxy-15-[(2R,3R)-2-hydroxy-3-(propan-2-yloxycarbonylamino)-3-thiophen-2-ylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C46H57NO15S/c1-23(2)58-42(55)47-33(29-18-13-19-63-29)34(50)41(54)59-28-21-46(56)38(61-40(53)27-14-9-8-10-15-27)36-44(7,30(49)20-31-45(36,22-57-31)62-25(4)48)37(51)35(32(24(28)3)43(46,5)6)60-39(52)26-16-11-12-17-26/h8-10,13-15,18-19,23,26,28,30-31,33-36,38,49-50,56H,11-12,16-17,20-22H2,1-7H3,(H,47,55)/t28-,30-,31+,33-,34+,35+,36-,38-,44+,45-,46+/m0/s1 |

InChIキー |

SLGIWUWTSWJBQE-VLCCYYTCSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CS5)NC(=O)OC(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C7CCCC7 |

外観 |

Solid powder |

Key on ui other cas no. |

791635-59-1 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TL909; TL-909; TL 909; MST997; MST-997; MST 997; Simotaxel. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。